molecular formula C12H9NO4S B2380796 5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248397-62-6

5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2380796
CAS RN: 2248397-62-6
M. Wt: 263.27
InChI Key: KTDOTTSDQFMPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiophenes are aromatic organic compounds that contain benzene and thiophene rings . They are found within the chemical structures of various pharmaceutical drugs and are used in the manufacturing of dyes .


Synthesis Analysis

Benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of benzothiophenes is characterized by a fused ring system containing a benzene ring and a thiophene ring . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzothiophene derivatives can be provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds . An example is the reaction between sulfides and benzyne intermediate generated from benzenediazonium-2-carboxylate .


Physical And Chemical Properties Analysis

Benzothiophenes are generally white solids with a density of 1.15 g/cm^3 . They have a melting point of 32 °C and a boiling point of 221 °C .

Mechanism of Action

While the specific mechanism of action for “5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid” is not available, benzothiophene derivatives such as zileuton work by inhibiting 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid .

Safety and Hazards

Benzothiophene derivatives can cause severe skin burns and eye damage . They may also cause respiratory irritation . It’s important to handle these compounds with care, using protective clothing and working in a well-ventilated area .

Future Directions

Benzothiophenes have a broad range of applications in medicinal chemistry, and there is ongoing research into their potential uses . They are a promising class of biologically active compounds, and their derivatives have shown antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities .

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-10(15)12(6-13-11(16)17-12)9-5-7-3-1-2-4-8(7)18-9/h1-5H,6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOTTSDQFMPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.